molecular formula C21H33N3O2 B2808864 4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 177276-39-0

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2808864
CAS RN: 177276-39-0
M. Wt: 359.514
InChI Key: RDSCDOZKNVEYOX-UHFFFAOYSA-N
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Description

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-4-piperidone, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

4-(4-Benzyl-piperazin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is involved in the synthesis of novel chemical compounds. For instance, it is used in the synthesis of piperazine derivatives as ACC1/2 non-selective inhibitors. These derivatives show potent inhibitory activities in enzyme and cell-based assays and reduce hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011). Additionally, its analogs, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized, showing moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Biological and Medicinal Chemistry

This chemical has been utilized in the synthesis of piperidine derivatives with potential anti-malarial properties (Cunico et al., 2009). It is also part of the synthetic process for triazole antifungal agents, demonstrating its significance in pharmaceutical research (Miao Zhen-yuan, 2006).

Structural and Crystallographic Studies

The compound and its derivatives have been the subject of structural and crystallographic studies. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a related compound, has been studied, revealing its potential as a pharmacologically useful core (Gumireddy et al., 2021). These studies are essential for understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and development.

Applications in Organic Chemistry

The compound is also used in organic chemistry for synthesizing various derivatives with potential applications in medicine and biology. For example, its role in the synthesis of 1-piperidin-4-yl butyro- and valerolactams showcases its utility in creating pharmaceutical building blocks (Mapes and Mani, 2007).

properties

IUPAC Name

tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24-11-9-19(10-12-24)23-15-13-22(14-16-23)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSCDOZKNVEYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In operating analogously to preparation XXVIII, starting with N-benzylpiperazine and N-Boc-4-piperidinone, the product sought after is obtained as a colourless oil (yield=60%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The same procedure as in Example 1(a) was repeated except that 1-t-butoxycarbonyl-4-oxopiperidine and 1-benzylpiperazine were used to give 1-benzyl-4-(1-t-butoxycarbonylpiperidin-4-yl)piperazine.
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